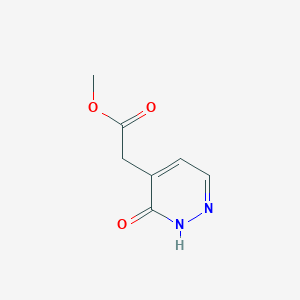

Methyl 2-(3-oxo-2,3-dihydropyridazin-4-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(6-oxo-1H-pyridazin-5-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-6(10)4-5-2-3-8-9-7(5)11/h2-3H,4H2,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBHJJRLZYBGHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=NNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-oxo-2,3-dihydropyridazin-4-yl)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a hydrazine derivative with an ester, followed by cyclization to form the pyridazinone ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-oxo-2,3-dihydropyridazin-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized pyridazinone derivatives.

Scientific Research Applications

Methyl 2-(3-oxo-2,3-dihydropyridazin-4-yl)acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

Mechanism of Action

The mechanism of action of Methyl 2-(3-oxo-2,3-dihydropyridazin-4-yl)acetate involves its interaction with specific molecular targets. The pyridazinone ring can interact with enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-(3-Oxo-2,3-dihydropyridazin-4-yl)acetic Acid

- Core Structure: Dihydropyridazinone (identical to the target compound).

- Molecular Formula : C₆H₆N₂O₃.

- Molecular Weight : 154.13 g/mol .

- Key Differences : The carboxylic acid group at position 4 increases polarity, reducing lipophilicity compared to the methyl ester. This impacts solubility and bioavailability, as esters are typically more membrane-permeable.

- Applications : Acid derivatives often serve as intermediates for ester prodrugs.

Ethyl 2-(3-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)acetate

- Core Structure : Pyridooxazine (a fused pyridine-oxazine ring system).

- Molecular Formula : C₁₁H₁₂N₂O₄.

- Molecular Weight : 236.22 g/mol .

- Ethyl ester vs. methyl ester: Longer alkyl chain may slow metabolic hydrolysis, extending half-life.

Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate

- Core Structure : Benzothiazine (a benzene ring fused to a thiazine containing sulfur and nitrogen).

- Molecular Formula: ~C₁₃H₁₄NO₃S (estimated).

- Molecular Weight : ~264 g/mol (estimated).

- Key Differences: Sulfur atom in the thiazine ring enables unique non-covalent interactions (e.g., van der Waals, π-stacking).

Methyl 2-[4-(3-Cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate

- Core Structure: Dihydropyridinone (a pyridine derivative with a keto group).

- Molecular Formula : C₁₅H₁₃N₃O₃.

- Molecular Weight : 283.28 g/mol .

- Key Differences: Bulky 3-cyanophenyl substituent increases steric hindrance and electron-withdrawing effects, which may influence receptor binding. The dihydropyridinone core lacks the adjacent nitrogen atoms of pyridazine, altering electronic properties.

Data Table: Structural and Functional Comparison

| Compound Name | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Activity |

|---|---|---|---|---|---|

| Methyl 2-(3-oxo-2,3-dihydropyridazin-4-yl)acetate | Dihydropyridazinone | C₇H₈N₂O₃ | 168.13 (estimated) | Methyl ester | Not specified |

| 2-(3-Oxo-2,3-dihydropyridazin-4-yl)acetic Acid | Dihydropyridazinone | C₆H₆N₂O₃ | 154.13 | Carboxylic acid | Not specified |

| Ethyl 2-(3-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)acetate | Pyridooxazine | C₁₁H₁₂N₂O₄ | 236.22 | Ethyl ester | Not specified |

| Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate | Benzothiazine | ~C₁₃H₁₄NO₃S | ~264 (estimated) | Methyl ester | Stimulant, antidepressant |

| Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate | Dihydropyridinone | C₁₅H₁₃N₃O₃ | 283.28 | 3-Cyanophenyl, methyl ester | Not specified |

Biological Activity

Methyl 2-(3-oxo-2,3-dihydropyridazin-4-yl)acetate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound, with the CAS number 62089-04-7, has a molecular formula of and a molecular weight of approximately 168.15 g/mol. The compound features a dihydropyridazinone ring that contributes to its biological activity and stability at room temperature .

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aromatic aldehydes with dihydropyridazinones under alkaline conditions. Various synthetic routes have been explored to enhance yield and purity, including alkylation and hydrolysis steps .

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Compounds containing the pyridazinone moiety have shown promising antimicrobial properties against various pathogens. For instance, derivatives have been tested for their efficacy against bacterial strains, demonstrating significant inhibition at low concentrations .

- Anticancer Properties : Research indicates that certain pyridazinone derivatives exhibit anticancer activity. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing effectiveness in reducing inflammation markers in experimental models. This activity is crucial for developing treatments for inflammatory diseases .

- FABP4 Inhibition : Recent investigations into fatty acid-binding proteins (FABP4) have identified this compound as a potential inhibitor. The compound demonstrated an IC50 value of approximately 1.57 µM, indicating its potency compared to established FABP4 inhibitors .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of bacteria | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Reduction in inflammation markers | |

| FABP4 Inhibition | IC50 = 1.57 µM |

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various pyridazinone derivatives against Staphylococcus aureus and Escherichia coli. This compound exhibited notable activity with an MIC (Minimum Inhibitory Concentration) lower than many standard antibiotics used in clinical settings .

- Anticancer Research : In a series of experiments involving human cancer cell lines (e.g., breast and colon cancer), the compound was shown to inhibit cell proliferation significantly and promote apoptosis through mitochondrial pathways .

- FABP4 as a Therapeutic Target : Given the role of FABP4 in metabolic disorders and cancer progression, the identification of this compound as an inhibitor opens avenues for drug development aimed at treating obesity-related complications and certain cancers .

Q & A

Q. What are the established synthetic routes for Methyl 2-(3-oxo-2,3-dihydropyridazin-4-yl)acetate, and what key reagents are involved?

The compound is typically synthesized via condensation reactions between pyridazine derivatives and methyl acetoacetate. For example, derivatives of 3-oxo-2,3-dihydro-1,4-benzothiazine are synthesized using ethyl aroylacetates (e.g., 4-azidofurazan-3-amine) under reflux conditions in ethanol, followed by cyclization and esterification steps . Key reagents include ethyl oxalyl monochloride for introducing the oxo-acetate moiety and catalytic bases like triethylamine to facilitate nucleophilic substitutions .

Q. How is the structural characterization of this compound performed?

Structural elucidation relies on spectroscopic methods:

- NMR : and NMR confirm substituent positions and ester group integration .

- X-ray crystallography : Programs like SHELXL (for refinement) and WinGX (for data processing) resolve crystal packing and anisotropic displacement parameters. For example, triclinic crystal systems (space group ) with unit cell dimensions have been reported .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in crystallographic data during structure refinement?

Discrepancies in thermal parameters or bond lengths are addressed using:

- SHELXL restraints : Applying "SADI" or "DFIX" commands to harmonize geometric outliers .

- Twinned data refinement : For macromolecular applications, SHELXE’s dual-space algorithm resolves phase ambiguities in high-symmetry space groups .

- Validation tools : PLATON or CCDC Mercury cross-check hydrogen bonding and van der Waals interactions against crystallographic databases .

Q. How can computational methods predict the compound’s reactivity in functional group modifications?

Density Functional Theory (DFT) calculations assess:

- Electrophilic susceptibility : The pyridazinone ring’s electron-deficient C3 position is prone to nucleophilic attack, validated by Fukui indices .

- Tautomeric equilibria : The keto-enol tautomerism of the 3-oxo group influences regioselectivity in Schiff base formation (e.g., with 4-amino-5-sulfanyl-1,2,4-triazole) .

- Solubility/logP : Calculated logD values (e.g., 0.93 at pH 7.4) guide solvent selection for derivatization reactions .

Q. What methodologies are used to evaluate the compound’s biological activity in vitro?

- Receptor binding assays : Radioligand displacement studies (e.g., -citalopram for serotonin transporters) quantify affinity .

- Cytotoxicity screening : MTT assays on cell lines (e.g., HepG2) assess IC values, with LC-MS/MS monitoring metabolite formation .

- Molecular docking : AutoDock Vina models interactions with target proteins (e.g., benzothiazine derivatives binding to monoamine oxidase B) .

Experimental Design Considerations

Q. How are reaction conditions optimized for high-yield synthesis?

- DoE (Design of Experiments) : Varying temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., p-TsOH) identifies optimal parameters via response surface methodology .

- In situ monitoring : ReactIR tracks intermediate formation (e.g., enolate intermediates during cyclization) .

Q. What analytical techniques address purity challenges in final products?

- HPLC-DAD : Reverse-phase C18 columns (acetonitrile/water gradient) separate regioisomers, with UV detection at 254 nm .

- Chiral chromatography : Polysaccharide-based columns (e.g., Chiralpak IA) resolve enantiomers in derivatives with stereogenic centers .

Data Interpretation and Contradictions

Q. How are conflicting biological activity results rationalized across studies?

Discrepancies may arise from:

- Assay variability : Differences in cell line passage number or serum concentration alter IC values .

- Metabolic stability : Cytochrome P450-mediated degradation in hepatic microsomes reduces efficacy in vivo compared to in vitro .

- Crystallographic artifacts : Non-covalent dimerization in the solid state (observed in X-ray structures) may mask active conformations .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.